

Application Note: Synthesis of Z-D-Phenylalaninol from D-Phenylalanine

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Compound of Interest

Compound Name: Z-D-Phenylalaninol

Cat. No.: B057623

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Abstract

This application note provides a detailed protocol for the synthesis of **Z-D-phenylalaninol**, a valuable chiral building block in organic synthesis and drug development, starting from the readily available amino acid D-phenylalanine. The synthesis involves two key steps: the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Z) group, followed by the reduction of the carboxylic acid to a primary alcohol. This note focuses on the second step, the reduction of N-Cbz-D-phenylalanine (Z-D-phenylalanine) to **Z-D-phenylalaninol** via a mixed anhydride intermediate using sodium borohydride. This method is highlighted for its operational simplicity, mild reaction conditions, and good yields while preserving the stereochemical integrity of the chiral center.

Introduction

Chiral amino alcohols are crucial intermediates in the synthesis of pharmaceuticals, peptidomimetics, and chiral ligands. **Z-D-phenylalaninol**, in particular, serves as a precursor for various biologically active molecules. The conversion of α -amino acids to their corresponding amino alcohols is a fundamental transformation in organic chemistry. Numerous methods have been developed for this reduction, often requiring the protection of the amino group to prevent side reactions. The N-benzyloxycarbonyl (Cbz or Z) protecting group is ideal for this purpose due to its stability under various reaction conditions and its ease of removal.

The reduction of the carboxylic acid moiety of N-protected amino acids can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH_4) or borane complexes.

However, these reagents can be hazardous and require stringent anhydrous conditions. A safer and more convenient alternative involves the activation of the carboxylic acid as a mixed anhydride, followed by reduction with sodium borohydride (NaBH_4). This method is known to be effective and generally proceeds with little to no racemization.[1]

This document provides a comprehensive protocol for the synthesis of **Z-D-phenylalaninol** from Z-D-phenylalanine, including quantitative data and a detailed experimental workflow.

Overall Reaction Scheme

The synthesis is a two-step process starting from D-phenylalanine.

- Protection Step: D-phenylalanine is reacted with benzyl chloroformate to yield N-Cbz-D-phenylalanine (Z-D-phenylalanine).
- Reduction Step: Z-D-phenylalanine is converted to **Z-D-phenylalaninol**.

This application note focuses on the detailed protocol for the reduction step.

Experimental Protocols

Materials and Methods

- Reagents: N-Cbz-D-phenylalanine (Z-D-phenylalanine), Triethylamine (TEA), Ethyl chloroformate, Sodium borohydride (NaBH_4), Tetrahydrofuran (THF, anhydrous), Deionized water, 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Ethyl acetate, Hexanes.
- Equipment: Round-bottom flask, Magnetic stirrer, Ice bath, Addition funnel, Separatory funnel, Rotary evaporator, Thin-layer chromatography (TLC) plates (silica gel), Filtration apparatus.

Protocol for the Reduction of Z-D-Phenylalanine

This protocol describes the reduction of Z-D-phenylalanine to **Z-D-phenylalaninol** via a mixed anhydride intermediate.

- **Reaction Setup:** To a stirred solution of N-Cbz-D-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (1.1 eq). Cool the mixture to -15 °C using an ice-salt bath.
- **Formation of Mixed Anhydride:** Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at -15 °C. Stir the mixture for 30 minutes at this temperature. A white precipitate of triethylamine hydrochloride will form.
- **Reduction:** In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in deionized water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 0 °C. After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 2 hours.
- **Work-up and Extraction:** Quench the reaction by slowly adding 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure **Z-D-phenylalaninol** as a white solid.

Data Presentation

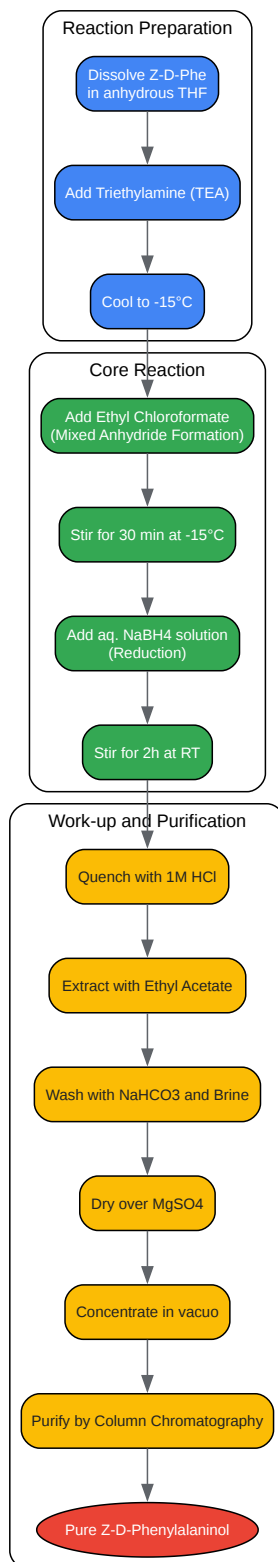
The following table summarizes the typical quantitative data for the reduction of Z-D-phenylalanine to **Z-D-phenylalaninol**.

Parameter	Value
Starting Material	N-Cbz-D-phenylalanine
Product	Z-D-phenylalaninol
Typical Yield	85-95%
Purity (by HPLC)	>98%
Reaction Time	3-4 hours
Optical Purity (ee%)	>99%

Visualizations

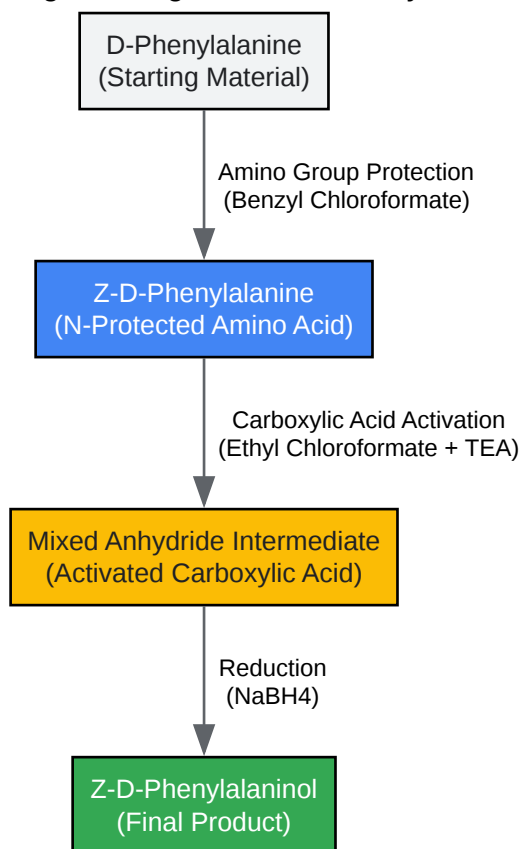
Experimental Workflow Diagram

Workflow for the Synthesis of Z-D-Phenylalaninol

[Click to download full resolution via product page](#)Caption: Workflow for **Z-D-Phenylalaninol** Synthesis.

Signaling Pathway Diagram (Logical Relationship)

Logical Progression of the Synthesis



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References

- 1. benthamopen.com [benthamopen.com]
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